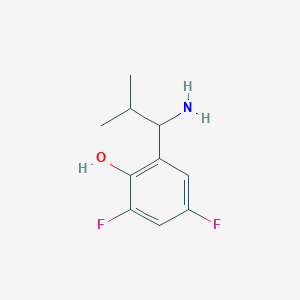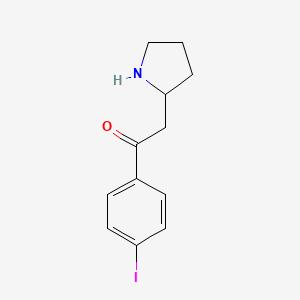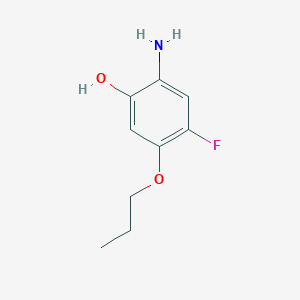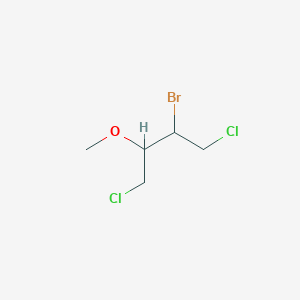
2-(1-Amino-2-methylpropyl)-4,6-difluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Amino-2-methylpropyl)-4,6-difluorophenol is an organic compound with a complex structure that includes an amino group, a methyl group, and two fluorine atoms attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol typically involves the combination of isobutene, chlorine, and methyl cyanide in specific weight ratios. The process includes a series of hydrolysis reactions to obtain the final product . The reaction conditions are carefully controlled to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, minimal steps, and high product purity, making it suitable for large-scale manufacturing .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Amino-2-methylpropyl)-4,6-difluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups and properties .
Aplicaciones Científicas De Investigación
2-(1-Amino-2-methylpropyl)-4,6-difluorophenol has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with other molecules, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methyl-1-propanol: Shares a similar structure but lacks the fluorine atoms and phenol ring.
Aminomethyl propanol: Another related compound with similar functional groups but different overall structure.
Uniqueness
2-(1-Amino-2-methylpropyl)-4,6-difluorophenol is unique due to the presence of both amino and fluorine groups attached to a phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Propiedades
Fórmula molecular |
C10H13F2NO |
|---|---|
Peso molecular |
201.21 g/mol |
Nombre IUPAC |
2-(1-amino-2-methylpropyl)-4,6-difluorophenol |
InChI |
InChI=1S/C10H13F2NO/c1-5(2)9(13)7-3-6(11)4-8(12)10(7)14/h3-5,9,14H,13H2,1-2H3 |
Clave InChI |
XRBHBTILUBARAH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=C(C(=CC(=C1)F)F)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(Methylamino)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-ol](/img/structure/B15274617.png)
![2-[(1-Methoxypropan-2-yl)amino]acetic acid](/img/structure/B15274622.png)
amine](/img/structure/B15274629.png)



![Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate](/img/structure/B15274648.png)


![N-[3-(2-aminoethoxy)phenyl]acetamide](/img/structure/B15274675.png)

